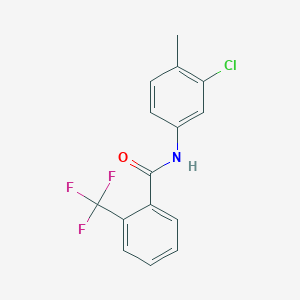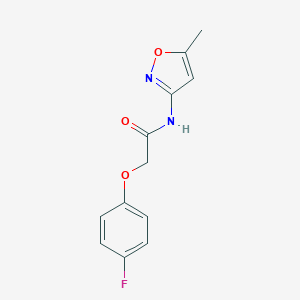![molecular formula C17H11N5S B245856 (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245856.png)
(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as ITT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
作用機序
The mechanism of action of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes, such as protein tyrosine phosphatases. (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to induce apoptosis in cancer cells by regulating the expression of certain genes involved in cell death.
Biochemical and Physiological Effects:
(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to exhibit antibacterial and antifungal activities. In addition, (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use as an anti-inflammatory agent.
実験室実験の利点と制限
One of the main advantages of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad spectrum of biological activities, which make it a promising candidate for the development of new drugs. (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively easy to synthesize, making it accessible for further research. However, one of the limitations of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the research on (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential application of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is in the development of new anticancer drugs. Further studies are needed to elucidate the mechanism of action of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to identify its molecular targets. Additionally, the potential use of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the development of OLEDs and other electronic devices should be further explored. Finally, the development of new methods for improving the solubility and bioavailability of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may increase its potential for clinical use.
Conclusion:
In conclusion, (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(1H-indol-3-yl)-1,3-thiazole-4-carboxylic acid hydrazide with phenyl isothiocyanate in the presence of triethylamine. (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry, material science, and other fields. Although the mechanism of action of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, it has been shown to exhibit various biochemical and physiological effects. Further research on (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may lead to the development of new drugs and electronic devices.
合成法
The synthesis of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(1H-indol-3-yl)-1,3-thiazole-4-carboxylic acid hydrazide with phenyl isothiocyanate in the presence of triethylamine. The reaction produces (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a yellow powder with a melting point of 298-300°C.
科学的研究の応用
(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antibacterial, and antifungal activities. (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated as a potential inhibitor of protein tyrosine phosphatases, which are involved in various signaling pathways in the human body. Furthermore, (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and fluorescence properties.
特性
分子式 |
C17H11N5S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11N5S/c1-2-6-11(7-3-1)15-19-20-17-22(15)21-16(23-17)14-10-12-8-4-5-9-13(12)18-14/h1-10,21H/b16-14+ |
InChIキー |
GDAYWBLMPRXYGF-JQIJEIRASA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N/C(=C\4/C=C5C=CC=CC5=N4)/S3 |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3 |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)



![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)



![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)




